Isoindoles and derivatives
Isoindoles are a class of aromatic heterocycles widely recognized for their structural diversity and functional complexity in chemical synthesis. These compounds feature a five-membered ring with an indole nucleus, where one nitrogen atom is replaced by carbon, giving rise to unique electronic and steric properties. Isoindoles play significant roles in pharmaceuticals, agrochemicals, and materials science due to their structural flexibility and potential for medicinal applications.
Structurally, isoindoles can be further modified through various functional groups such as amides, esters, and ketones, leading to a wide array of derivatives with distinct biological activities. The synthesis of isoindoles often involves multi-step reactions including condensation, alkylation, and reduction processes. Their electronic properties make them valuable intermediates for constructing complex molecular architectures.
In the pharmaceutical industry, isoindoles are explored as scaffolds for drug design due to their ability to modulate various receptor interactions and enzyme activities. In agriculture, certain isoindole derivatives exhibit insecticidal or fungicidal properties, making them candidates for developing new pesticides. Additionally, in materials science, these compounds can be used in the development of conductive polymers and other functional materials.
Overall, the versatility of isoindoles and their derivatives makes them indispensable tools in modern chemical research and industry.

Structure | Chemical Name | CAS | MF |
---|---|---|---|
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ethyl 4-azatricyclo[5.2.2.0]undeca-2,5,8-triene-3-carboxylate | 200353-88-4 | C13H15NO2 |
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Aspergillin PZ | 483305-08-4 | C24H35NO4 |
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19,20-Epoxycytochalasin D | 191349-10-7 | C30H37NO7 |
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2,9,16,23-Tetraamino-phthalocyanine iron | 95100-27-9 | C32H20FeN12 |
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